In Vivo Anti-Inflammatory Potency in Carrageenin Rat Paw Edema: IDPH-8261 Outperforms Ibuprofen but Is Threefold Less Potent Than Indomethacin
In the carrageenin‑induced rat paw edema model, the atliprofen methyl ester prodrug IDPH‑8261 produced dose‑related inhibition of edema that was greater than that of ibuprofen and phenylbutazone, but was three times less potent than indomethacin [1]. The reported ED50 of ibuprofen in this model is approximately 30 mg/kg p.o. [2]. The qualitative ordering of potency (indomethacin > IDPH‑8261 > ibuprofen ≈ phenylbutazone) positions IDPH‑8261 as an intermediate‑potency NSAID with efficacy superior to the most widely used over‑the‑counter profen.
| Evidence Dimension | Inhibition of carrageenin-induced rat paw edema (dose-related effect) |
|---|---|
| Target Compound Data | IDPH‑8261 inhibition greater than ibuprofen and phenylbutazone; threefold less potent than indomethacin |
| Comparator Or Baseline | Ibuprofen (ED50 ≈ 30 mg/kg p.o. [2]), phenylbutazone, indomethacin |
| Quantified Difference | Potency ranking: indomethacin > IDPH‑8261 > ibuprofen; IDPH‑8261 approximately 0.33‑fold the potency of indomethacin |
| Conditions | Carrageenin-induced rat paw edema; oral administration; measured at peak edema (3 h post-carrageenin) |
Why This Matters
This potency ranking allows researchers to select IDPH‑8261 when an anti‑inflammatory effect stronger than ibuprofen is needed but with a better safety margin than indomethacin, directly informing compound selection for in vivo inflammation models.
- [1] Rao CS, Singh PP, Junnarkar AY, Muralidhar N, Trivedi BS, Rao BE. IDPH-8261--a new nonsteroidal antiinflammatory agent. Indian J Exp Biol. 1995;33(1):28-33. PMID: 9135671 View Source
- [2] Table 4, ED50 of ibuprofen in carrageenin rat paw edema model. PMC free article. Ibuprofen ED50 calculated from dose-response data (25–100 mg/kg) as 30 mg/kg p.o. View Source
